2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and methyl groups, as well as a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, ethyl, and methyl groups, along with the piperazine moiety, makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C14H22N4 |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-cyclopropyl-5-ethyl-4-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C14H22N4/c1-3-12-10(2)16-13(11-4-5-11)17-14(12)18-8-6-15-7-9-18/h11,15H,3-9H2,1-2H3 |
InChI Key |
ASKGKHRGRMCQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCNCC2)C3CC3)C |
Origin of Product |
United States |
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